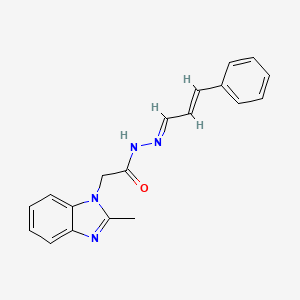
N'-(2-Chlorobenzylidene)-2-(2-thienyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-Chlorobenzylidène)-2-(2-thiényl)acétohydrazide est un composé organique qui appartient à la classe des hydrazones
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N’-(2-Chlorobenzylidène)-2-(2-thiényl)acétohydrazide implique généralement la réaction de condensation entre le 2-chlorobenzaldéhyde et le 2-(2-thiényl)acétohydrazide. La réaction est généralement effectuée dans un solvant éthanolique sous reflux. Le produit est ensuite purifié par recristallisation.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement des voies de synthèse similaires, mais à plus grande échelle. L’optimisation des conditions de réaction, telles que la température, le choix du solvant et le temps de réaction, serait cruciale pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
N’-(2-Chlorobenzylidène)-2-(2-thiényl)acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation d’oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses amines correspondantes.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau de la partie chlorobenzylidène.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d’hydrogène (H2O2).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits formés
Oxydation : Dérivés oxydés du composé d’origine.
Réduction : Amines correspondantes.
Substitution : Dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et antifongiques potentielles.
Médecine : Enquêté pour son potentiel comme agent thérapeutique en raison de ses activités biologiques.
Industrie : Pourrait être utilisé dans le développement de nouveaux matériaux ou comme réactif chimique.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent due to its biological activities.
Industry: Could be used in the development of new materials or as a chemical reagent.
Mécanisme D'action
Le mécanisme d’action de N’-(2-Chlorobenzylidène)-2-(2-thiényl)acétohydrazide dépendrait de son application spécifique. En chimie médicinale, il pourrait interagir avec des cibles biologiques telles que des enzymes ou des récepteurs, conduisant à l’inhibition ou à l’activation de voies spécifiques. Les cibles moléculaires et les voies impliquées devraient être élucidées par des études expérimentales.
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-(2-Chlorobenzylidène)-2-(2-furyl)acétohydrazide
- N’-(2-Chlorobenzylidène)-2-(2-pyridyl)acétohydrazide
Unicité
N’-(2-Chlorobenzylidène)-2-(2-thiényl)acétohydrazide est unique en raison de la présence du groupe thiényle, qui peut conférer des propriétés électroniques et stériques distinctes par rapport à d’autres composés similaires. Cette unicité peut influencer sa réactivité et son activité biologique.
Propriétés
Formule moléculaire |
C13H11ClN2OS |
|---|---|
Poids moléculaire |
278.76 g/mol |
Nom IUPAC |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C13H11ClN2OS/c14-12-6-2-1-4-10(12)9-15-16-13(17)8-11-5-3-7-18-11/h1-7,9H,8H2,(H,16,17)/b15-9+ |
Clé InChI |
CYIHIDSZSUFJNA-OQLLNIDSSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC(=O)CC2=CC=CS2)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=O)CC2=CC=CS2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate](/img/structure/B11977710.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one hydrochloride](/img/structure/B11977717.png)

![N-[4-(Benzyloxy)anilinomethyl]phthalimide](/img/structure/B11977738.png)
![Ethyl 3-(4-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11977750.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11977755.png)
![Ethyl 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11977756.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11977770.png)

![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977776.png)


![1-[4-(2,5-Dimethylpyrrol-1-yl)butyl]-2,5-dimethylpyrrole](/img/structure/B11977806.png)
![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11977808.png)
